9,9-dimethyl-6-propan-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-6-propan-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the class of benzodiazepines. This compound features a fused benzene and diazepine ring system, which is substituted with various alkyl groups, making it structurally unique and versatile for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common approach is the condensation of appropriate amines with diketones or keto-esters, followed by cyclization and subsequent functional group modifications[_{{{CITATION{{{1{9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b]1,4 ...[{{{CITATION{{{_2{2-((4aS,8R,8aR)-4a,8-Dimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2 ...](https://webbook.nist.gov/cgi/inchi?ID=C194607960). The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the benzodiazepine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{1{9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b]1,4 ...[{{{CITATION{{{_2{2-((4aS,8R,8aR)-4a,8-Dimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2 ...](https://webbook.nist.gov/cgi/inchi?ID=C194607960).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Medicine: Due to its structural similarity to other benzodiazepines, it has potential pharmacological applications, including as a lead compound for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Diazepam
Alprazolam
Chlordiazepoxide
Lorazepam
Properties
IUPAC Name |
9,9-dimethyl-6-propan-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-11(2)17-16-14(9-18(3,4)10-15(16)21)19-12-7-5-6-8-13(12)20-17/h5-8,11,17,19-20H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYHELSXRJBVKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.